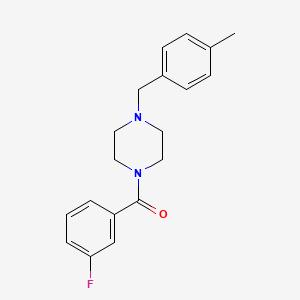
1-(3-fluorobenzoyl)-4-(4-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzoyl)-4-(4-methylbenzyl)piperazine, commonly known as 3-FBP, is a synthetic chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Aplicaciones Científicas De Investigación
3-FBP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to exhibit selective and potent inhibition of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine and other neurotransmitters. This makes 3-FBP a potential candidate for the treatment of neurodegenerative disorders, such as Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-FBP involves the inhibition of MAO-B, which leads to increased levels of dopamine and other neurotransmitters in the brain. This, in turn, can improve the symptoms of neurodegenerative disorders, such as Parkinson's disease. Additionally, 3-FBP has been shown to exhibit antioxidant and anti-inflammatory properties, which can further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-FBP can increase the levels of dopamine and other neurotransmitters in the brain, which can improve the symptoms of neurodegenerative disorders, such as Parkinson's disease. Additionally, 3-FBP has been shown to exhibit antioxidant and anti-inflammatory properties, which can further contribute to its neuroprotective effects. However, more research is needed to fully understand the biochemical and physiological effects of 3-FBP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-FBP in lab experiments is its selective and potent inhibition of MAO-B, which can be useful in studying the role of this enzyme in neurodegenerative disorders. Additionally, 3-FBP has been shown to exhibit antioxidant and anti-inflammatory properties, which can be useful in studying the mechanisms underlying these effects. However, one limitation of using 3-FBP is its potential toxicity, which can affect the reliability of the results obtained.
Direcciones Futuras
There are several future directions for the study of 3-FBP. One area of research could focus on the development of more potent and selective MAO-B inhibitors based on the structure of 3-FBP. Additionally, more research is needed to fully understand the biochemical and physiological effects of 3-FBP and its potential applications in the treatment of neurodegenerative disorders. Finally, studies could focus on the optimization of the synthesis method for 3-FBP to improve its yield and purity.
Conclusion:
In conclusion, 1-(3-fluorobenzoyl)-4-(4-methylbenzyl)piperazine, or 3-FBP, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. Its selective and potent inhibition of MAO-B makes it a potential candidate for the treatment of neurodegenerative disorders, such as Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of 3-FBP and its potential applications in various fields.
Métodos De Síntesis
3-FBP can be synthesized using different methods, including the reaction of 3-fluorobenzoyl chloride with 4-methylbenzylpiperazine in the presence of a base, such as triethylamine or sodium carbonate. Another method involves the reaction of 3-fluorobenzoic acid with 4-methylbenzylpiperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The product is then purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
(3-fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-15-5-7-16(8-6-15)14-21-9-11-22(12-10-21)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIZHKXQBONUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5806124.png)

![N,N-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5806139.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5806192.png)
![5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B5806197.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5806202.png)

![3-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5806216.png)
